molecular formula C8H17N3O B2918243 1-(2-Aminoethyl)piperidine-3-carboxamide CAS No. 936940-70-4

1-(2-Aminoethyl)piperidine-3-carboxamide

Cat. No.: B2918243
CAS No.: 936940-70-4
M. Wt: 171.244
InChI Key: QYHIPQYZJBJCQN-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminoethyl)piperidine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)piperidine-3-carboxamide
  • 1-(2-Aminoethyl)-4-piperidinol
  • 1-(2-Aminoethyl)piperazine

Uniqueness

1-(2-Aminoethyl)piperidine-3-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

1-(2-Aminoethyl)piperidine-3-carboxamide is a piperidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by an aminoethyl group and a carboxamide functional group, has garnered attention in medicinal chemistry due to its interactions with various biological targets and its implications in drug development.

  • Molecular Formula : C7H16N2O
  • Molar Mass : Approximately 128.22 g/mol
  • Structure : The unique arrangement of functional groups in this compound influences its biological activity and reactivity compared to other piperidine derivatives.

Biological Activities

Research indicates that this compound exhibits several important biological activities, including:

  • Anticancer Activity : This compound has been studied for its potential to induce apoptosis in cancer cells through various signaling pathways such as the PI3K/Akt pathway. In particular, it has shown promise in targeting breast cancer cells by inhibiting key survival signals, leading to increased apoptosis rates .
  • Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. Compounds with similar structures have demonstrated potent AChE inhibitory activity, suggesting potential applications in neurodegenerative disorders .
  • Multikinase Inhibition : The compound's structural characteristics allow it to function as a multikinase inhibitor, which is critical for developing therapies targeting multiple pathways involved in cancer progression.

Anticancer Mechanisms

A study highlighted the mechanisms through which piperidine derivatives induce apoptosis in tumor cells. The activation of caspases and the disruption of mitochondrial membrane potential were identified as key factors leading to cell death. Specifically, treatment with piperine (a related compound) resulted in increased levels of cytochrome c in the cytosol of cancer cells, indicating mitochondrial involvement in the apoptotic process .

AChE Inhibition Studies

In vitro studies have shown that certain piperidine derivatives exhibit significant AChE inhibitory activity. For instance, compounds with substitutions similar to those found in this compound demonstrated IC50 values as low as 15.3 nM, indicating strong potential for treating Alzheimer’s disease .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
2-(Piperidin-1-yl)ethanamine dihydrochloride100911-49-70.95
N-(2-Aminoethyl)piperidine1001353-92-90.86
N-(4-Methylpiperidin-1-yl)ethanamine902152-76-50.86
N-(3-Pyridinyl)ethanamine7154-73-60.85
N-(4-Fluorophenyl)ethanamine1116-76-30.84

This table illustrates the structural similarities between this compound and other piperidine derivatives, emphasizing its unique properties that contribute to its biological activities.

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHIPQYZJBJCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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